molecular formula C8H14O5 B14541470 Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate CAS No. 62004-92-6

Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate

Cat. No.: B14541470
CAS No.: 62004-92-6
M. Wt: 190.19 g/mol
InChI Key: NDMQCVWIAMOOQK-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate: is an organic compound that belongs to the class of α,β-unsaturated carboxylic esters. This compound is characterized by the presence of an ester functional group conjugated to a double bond at the α,β position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate typically involves the esterification of 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Medicine: The compound has potential applications in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity makes it suitable for various polymerization processes.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate involves its interaction with specific molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing hydrolysis or oxidation-reduction reactions. The ester group is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In oxidation-reduction reactions, the compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate
  • Ethyl 3-hydroxy-2-(2-ethoxyethoxy)prop-2-enoate
  • Propyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate

Comparison: this compound is unique due to its specific ester group and the presence of a methoxyethoxy substituent. This combination imparts distinct reactivity and solubility properties compared to similar compounds. For instance, the ethyl ester group provides moderate hydrophobicity, while the methoxyethoxy group enhances solubility in polar solvents. This balance of properties makes it particularly useful in various chemical and industrial applications.

Properties

CAS No.

62004-92-6

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate

InChI

InChI=1S/C8H14O5/c1-3-12-8(10)7(6-9)13-5-4-11-2/h6,9H,3-5H2,1-2H3

InChI Key

NDMQCVWIAMOOQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)OCCOC

Origin of Product

United States

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